3-Amino-5-(1-methylethoxy)-phenol is an organic compound with the molecular formula and a molecular weight of approximately 167.20 g/mol. It is characterized by the presence of an amino group (-NH2) and a methylethoxy group attached to a phenolic ring, which contributes to its unique chemical properties. The compound is also known by its CAS number 653604-48-9 and has various synonyms, including 3-amino-5-methylphenol and 3-amino-5-(isopropoxy)-phenol .
Phenolic compounds, including 3-amino-5-(1-methylethoxy)-phenol, exhibit significant biological activities. They are known for their antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress. Additionally, they may play a role in inhibiting lipid oxidation, potentially preventing diseases related to oxidative damage such as neurodegenerative disorders and certain cancers . The compound’s interactions with various molecular targets can modulate biological pathways, contributing to its pharmacological effects.
The synthesis of 3-amino-5-(1-methylethoxy)-phenol can be achieved through various methods:
3-Amino-5-(1-methylethoxy)-phenol has several applications across different fields:
Interaction studies involving 3-amino-5-(1-methylethoxy)-phenol focus on its biochemical interactions, particularly with enzymes and cellular receptors. These studies may reveal how the compound modulates metabolic pathways or interacts with proteins involved in oxidative stress responses. Research indicates that phenolic compounds can influence enzyme activity related to detoxification processes and may affect gene expression linked to antioxidant defenses .
Several compounds share structural similarities with 3-amino-5-(1-methylethoxy)-phenol, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Aminophenol | Lacks alkyl substitution on the phenolic ring | |
| 4-Aminophenol | Amino group at para position | |
| 2-Aminophenol | Amino group at ortho position | |
| 4-Methylaminophenol | Methyl substitution at para position | |
| 5-Amino-m-cresol | Contains a methyl group on the aromatic ring |
Uniqueness: What distinguishes 3-amino-5-(1-methylethoxy)-phenol from these similar compounds is its specific methylethoxy substitution at the meta position relative to the amino group, which influences its reactivity and biological activity compared to other aminophenols.
Palladium-catalyzed allylic amination has proven instrumental in constructing the allylamine motifs present in 3-amino-5-(1-methylethoxy)-phenol. The reaction typically employs allylic carbonates or ethers as substrates, with palladium complexes facilitating nucleophilic attack by amines. For instance, Kleij’s group demonstrated that Pd/L11 catalysts enable enantioselective amination of α,α-disubstituted allylic carbonates with primary alkyl amines, achieving up to 97% enantiomeric excess (ee) . This method’s regioselectivity is critical for installing the 1-methylethoxy group at the para position relative to the amino group.
A key advancement involves micellar catalysis in aqueous media, where allylic phenyl ethers undergo amination under mild conditions. Liu et al. reported that Pd-catalyzed reactions in water with 2 wt% PTS (a non-ionic amphiphile) yield linear allylic amines with >80% efficiency, avoiding hydroxyl-protecting groups . This approach is particularly relevant for synthesizing the 1-methylethoxy moiety, as it minimizes side reactions at the phenolic oxygen.
Comparative studies highlight the role of ligands in modulating selectivity. For example, L34-based Pd catalysts achieve 98% ee in allylic aminations of Morita–Baylis–Hillman adducts, enabling access to β-aminophosphonates . Such systems could be adapted to introduce the amino group in 3-amino-5-(1-methylethoxy)-phenol while preserving the isopropoxy substituent.
Isothioureas serve as Lewis base catalysts in stereoselective -rearrangements, offering a pathway to quaternary stereocenters. Hartwig and co-workers demonstrated that combining Pd catalysis with isothiourea BTM 1 promotes allylic substitutions of glycine esters, yielding α-amino acid derivatives via ammonium salt intermediates . This methodology could be repurposed to construct the amino-phenolic backbone of the target compound.
The mechanism involves two stages:
Applying this to 3-amino-5-(1-methylethoxy)-phenol would require tailoring the allylic substrate to incorporate the 1-methylethoxy group prior to rearrangement. For instance, starting with a 5-isopropoxy-substituted allylic carbonate could ensure the correct substitution pattern post-rearrangement.
Solvent choice profoundly impacts the efficiency of nucleophilic substitutions involved in installing the 1-methylethoxy group. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but risk overalkylation at the phenolic oxygen. In contrast, hydrogen-bond-donating solvents like water or tert-butanol stabilize transition states, improving regioselectivity.
Notably, reactions in PTS-water micelles enable direct use of allylic alcohols without protecting groups, achieving 85–95% yields in allylic aminations . This aligns with the synthesis of 3-amino-5-(1-methylethoxy)-phenol, where avoiding phenolic protection simplifies the workflow. Additionally, mixed-solvent systems (e.g., isobutyl alcohol/decalin) facilitate phase-transfer catalysis, as seen in the synthesis of o-isopropoxyphenol precursors .
| Solvent System | Reaction Efficiency | Regioselectivity | Functional Group Tolerance |
|---|---|---|---|
| Water/PTS | High (83–95%) | Moderate | Excellent |
| DMF | Moderate (60–75%) | Low | Poor |
| tert-Butanol | High (70–85%) | High | Good |
Simultaneous management of amino and phenolic groups necessitates orthogonal protecting strategies. For the amino group, tert-butoxycarbonyl (Boc) protection is preferred due to its stability under basic conditions. Conversely, phenolic hydroxyls are often protected as methyl ethers or silyl ethers, which resist nucleophilic displacement during allylic amination.
A case study in o-isopropoxyphenol synthesis highlights the use of sodium hydrosulfite to suppress oxidation of phenolic intermediates during isopropyl bromide alkylation . Applying this to 3-amino-5-(1-methylethoxy)-phenol would involve:
Alternative approaches employ benzyl ethers for phenolic protection, though their removal requires harsher conditions (H2/Pd). Comparative studies indicate that silyl ethers (e.g., TBS) offer superior compatibility with Pd-catalyzed aminations but are cost-prohibitive for large-scale synthesis .
The nuclear factor erythroid 2-related factor 2-kelch-like ECH-associated protein 1 signaling pathway represents a critical cellular defense mechanism against oxidative stress [8]. Under normal physiological conditions, kelch-like ECH-associated protein 1 forms a complex with nuclear factor erythroid 2-related factor 2, promoting its degradation through the ubiquitin-proteasome system [9]. Upon oxidative stress, kelch-like ECH-associated protein 1 dissociates from nuclear factor erythroid 2-related factor 2, allowing its nuclear translocation and subsequent activation of antioxidant response element-driven gene expression [8].
Phenolic compounds, particularly those with structural similarities to 3-amino-5-(1-methylethoxy)-phenol, demonstrate significant capacity to modulate this signaling cascade [10] [11]. The mechanism involves direct interaction with kelch-like ECH-associated protein 1 cysteine residues, leading to conformational changes that disrupt the kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2 interaction [9]. This disruption promotes nuclear factor erythroid 2-related factor 2 accumulation in the nucleus, where it forms heterodimers with small musculoaponeurotic fibrosarcoma proteins and binds to antioxidant response elements [8].
Table 2: Nuclear Factor Erythroid 2-Related Factor 2-Kelch-like ECH-Associated Protein 1 Pathway Modulation Data
| Compound_Class | Nrf2_Activation | Hydroxyl_Groups | Keap1_Dissociation | ARE_Activation |
|---|---|---|---|---|
| Phenolic acids | Moderate | 1-3 | Yes | Moderate |
| Flavanones | Low | 2-5 | Partial | Low |
| Flavanols | Moderate | 5 | Yes | Moderate |
| Dihydrochalcones | High | 3-4 | Yes | High |
| Flavonols | Highest | 4-6 | Yes | High |
| Aminophenol derivatives | Predicted High | 2-3 | Predicted Yes | Predicted High |
The predicted high activity of aminophenol derivatives in nuclear factor erythroid 2-related factor 2 activation stems from their unique structural characteristics [11]. The amino group provides additional sites for hydrogen bonding with kelch-like ECH-associated protein 1, while the phenolic hydroxyl group participates in electron transfer reactions that modify critical cysteine residues [12]. The isopropyl ether substitution in 3-amino-5-(1-methylethoxy)-phenol may enhance membrane permeability and cellular uptake, potentially increasing the compound's bioavailability for intracellular target interaction [6].
Experimental evidence from related phenolic compounds demonstrates that nuclear factor erythroid 2-related factor 2 activation leads to upregulation of cytoprotective genes including heme oxygenase-1, NAD(P)H quinone oxidoreductase 1, superoxide dismutase, and glutathione S-transferase [8]. These enzymes collectively enhance cellular antioxidant capacity and promote detoxification of reactive metabolites. The structural features of 3-amino-5-(1-methylethoxy)-phenol suggest it may activate multiple downstream antioxidant enzymes through nuclear factor erythroid 2-related factor 2-dependent mechanisms [10].
The compound's predicted interaction with the nuclear factor erythroid 2-related factor 2-kelch-like ECH-Associated protein 1 system involves modification of specific cysteine residues in kelch-like ECH-associated protein 1, particularly Cys151, Cys273, and Cys288 [9]. These modifications result in conformational changes that reduce kelch-like ECH-associated protein 1's affinity for nuclear factor erythroid 2-related factor 2, leading to nuclear factor erythroid 2-related factor 2 stabilization and nuclear translocation [12].
Cytochrome P450 enzymes represent a superfamily of heme-containing monooxygenases responsible for the metabolism of numerous xenobiotic compounds [13]. The interaction between phenolic compounds and cytochrome P450 isoenzymes determines both their metabolic fate and potential for drug-drug interactions [14]. Analysis of 3-amino-5-(1-methylethoxy)-phenol's predicted interactions with major cytochrome P450 isoenzymes reveals significant implications for its pharmacokinetic profile and therapeutic potential [15].
The primary cytochrome P450 isoenzymes involved in phenolic compound metabolism include CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [14]. Each isoenzyme demonstrates distinct substrate specificity and metabolic capabilities, with varying degrees of interaction with aminophenol derivatives [16] [17]. The structural characteristics of 3-amino-5-(1-methylethoxy)-phenol suggest potential interactions with multiple cytochrome P450 isoenzymes through different metabolic pathways [18].
Table 3: Cytochrome P450 Cross-Reactivity Data
| P450_Isoenzyme | Substrate_Specificity | Phenolic_Interaction | Metabolic_Pathway |
|---|---|---|---|
| CYP1A1 | Granisetron, riociguat | Moderate | Aromatic hydroxylation |
| CYP1A2 | Polycyclic aromatic hydrocarbons, caffeine | High | Dealkylation |
| CYP2C8 | Montelukast, pioglitazone | Moderate | Hydroxylation |
| CYP2C9 | Warfarin, celecoxib | High | Oxidation |
| CYP2C19 | Omeprazole, lansoprazole | Moderate | Demethylation |
| CYP2D6 | Antidepressants, beta-blockers | Low | N-oxidation |
| CYP3A4 | Alprazolam, amlodipine | High | Oxidative metabolism |
CYP1A2 demonstrates high interaction potential with phenolic compounds, particularly those containing amino groups [14]. The enzyme's substrate binding site accommodates planar aromatic molecules and facilitates dealkylation reactions [13]. For 3-amino-5-(1-methylethoxy)-phenol, CYP1A2 may catalyze the removal of the isopropyl ether group, producing 3-amino-5-hydroxyphenol as a metabolite [18].
CYP2C9 exhibits significant activity toward phenolic substrates, primarily through oxidation of the aromatic ring or hydroxylation of substituent groups [14]. The enzyme's active site contains residues that form hydrogen bonds with phenolic hydroxyl groups, facilitating substrate binding and subsequent oxidation [13]. The predicted interaction between 3-amino-5-(1-methylethoxy)-phenol and CYP2C9 may result in hydroxylation of the isopropyl group or oxidation of the amino group to form nitroso or nitro derivatives [17].
CYP3A4, the most abundant cytochrome P450 isoenzyme in human liver, demonstrates broad substrate specificity and high interaction potential with phenolic compounds [14]. The enzyme's large active site accommodates diverse molecular structures and facilitates multiple oxidative reactions including hydroxylation, dealkylation, and epoxidation [13]. Research indicates that phenolic compounds can both inhibit and induce CYP3A4 activity, depending on their structural characteristics and concentration [15].
The predicted metabolic pathways for 3-amino-5-(1-methylethoxy)-phenol involve multiple cytochrome P450-mediated transformations. Primary metabolism may occur through CYP1A2-catalyzed dealkylation, producing 3-amino-5-hydroxyphenol [18]. Secondary metabolism through CYP2C9 may involve aromatic hydroxylation, generating polyhydroxylated metabolites with potentially altered pharmacological activity [17]. CYP3A4-mediated oxidation may produce N-oxide derivatives or quinone metabolites through amino group oxidation [13].